Comparative Lipophilicity and CNS Drug-Likeness: LogP and TPSA Benchmarking
5-(Azetidin-3-yloxy)-2-fluorophenol exhibits a predicted logP of 0.88, which is significantly lower than the non-fluorinated analog 2-(azetidin-3-yloxy)phenol (predicted logP ~1.5-1.6). This lower lipophilicity, combined with a TPSA of 41.5 Ų, positions it squarely within favorable CNS drug-like space (logP <3, TPSA <90 Ų) for blood-brain barrier permeability, whereas the higher logP of the non-fluorinated comparator may increase the risk of off-target binding and rapid metabolic clearance .
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.88 (predicted) |
| Comparator Or Baseline | 2-(Azetidin-3-yloxy)phenol: ~1.5-1.6 (predicted) |
| Quantified Difference | Δ logP ≈ -0.6 to -0.7 (lower lipophilicity) |
| Conditions | In silico prediction (vendor-provided and database values) |
Why This Matters
A lower logP reduces the risk of non-specific binding and improves aqueous solubility, which is critical for CNS lead optimization.
